molecular formula C17H24N2O2 B5563824 (3R*,4S*)-3,4-dimethyl-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)piperidin-4-ol

(3R*,4S*)-3,4-dimethyl-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)piperidin-4-ol

カタログ番号: B5563824
分子量: 288.4 g/mol
InChIキー: YNAMCRRDQVRGPU-PXAZEXFGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R*,4S*)-3,4-dimethyl-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)piperidin-4-ol is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.183778013 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Metabolite Identification and Transporter-Mediated Excretion

Research into similar compounds has been conducted to understand their metabolism and excretion mechanisms. For example, the study of YM758 metabolites, which share structural similarities with the compound , revealed insights into the renal and hepatic excretion of these metabolites. The study identified major constituents in both urine and plasma and investigated the role of renal and hepatic uptake transporters. This type of research is crucial for drug development, as it helps in understanding how compounds are processed in the body, potentially leading to the identification of new therapeutic targets or the optimization of drug delivery systems (Umehara et al., 2009).

Enantioselective Synthesis

Another area of interest is the enantioselective synthesis of related compounds, which is vital for creating drugs with specific desired effects while minimizing undesired ones. For instance, the synthesis of chiral propargylamines, which are structurally related, demonstrated the importance of specific stereochemical configurations for achieving high enantiomeric excess and yield. This research underscores the significance of stereochemistry in drug design and synthesis, which could be applicable to the compound of interest, potentially leading to more effective and safer pharmaceuticals (Fan & Ma, 2013).

Opioid Receptor Antagonism

Research on compounds with structural elements similar to the compound has also explored their potential as opioid receptor antagonists. This research is particularly relevant for developing new treatments for addiction and pain management. By understanding how these compounds interact with opioid receptors, scientists can design more effective and safer drugs. One study identified a novel potent and selective kappa opioid receptor antagonist, which highlights the therapeutic potential of such compounds in treating conditions like addiction and pain without the side effects associated with opioid drugs (Thomas et al., 2003).

Dual Dopamine and Serotonin Activity

Compounds with dual activity on dopamine D2 and serotonin 5-HT1A receptors have implications for treating psychiatric disorders. Research into similar compounds has shown their potential in creating more balanced and effective treatments for conditions such as schizophrenia and depression. This highlights the importance of targeting multiple neurotransmitter systems to achieve better therapeutic outcomes (Ullah et al., 2015).

特性

IUPAC Name

[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-(5,6,7,8-tetrahydroquinolin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-11-19(8-7-17(12,2)21)16(20)14-9-13-5-3-4-6-15(13)18-10-14/h9-10,12,21H,3-8,11H2,1-2H3/t12-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAMCRRDQVRGPU-PXAZEXFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)C2=CC3=C(CCCC3)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC3=C(CCCC3)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。